molecular formula C25H25FN6O2S B2410096 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1251550-47-6

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2410096
CAS No.: 1251550-47-6
M. Wt: 492.57
InChI Key: WMJWMPQKUZIMFJ-UHFFFAOYSA-N
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Description

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C25H25FN6O2S and its molecular weight is 492.57. The purity is usually 95%.
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Properties

IUPAC Name

8-(2-ethylphenyl)sulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2S/c1-2-18-5-3-4-6-21(18)35-24-23-28-32(25(34)31(23)12-11-27-24)17-22(33)30-15-13-29(14-16-30)20-9-7-19(26)8-10-20/h3-12H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJWMPQKUZIMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one represents a unique class of heterocyclic compounds combining quinazolinone and oxadiazole moieties. This article explores its biological activity, including its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19H16N4O4S
  • Molecular Weight : 396.42 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, derivatives similar to the compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

These results indicate that compounds with similar structures exhibit promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been well-documented. The compound's structural components suggest potential activity against both gram-positive and gram-negative bacteria. In a comparative study, several oxadiazole derivatives showed:

BacteriaMBC (µg/ml)Comparison to Standard
Staphylococcus aureus50–150Superior to Ampicillin (250 µg/ml)
Escherichia coli100–200Comparable to standard
Candida albicans75–125Effective antifungal activity

These findings underscore the importance of the oxadiazole moiety in enhancing antimicrobial properties .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from compromising bacterial cell membranes.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to apoptosis in cancer cells.

Study on Quinazolinone Derivatives

A study explored various quinazolinone derivatives for their cytotoxic effects. The results indicated that modifications in the substituents significantly influenced their activity against different cancer cell lines. Compounds that included both oxadiazole and quinazolinone structures exhibited enhanced cytotoxicity compared to their individual counterparts .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, several derivatives were tested against common pathogens. The results showed that compounds with a phenyl group attached to the oxadiazole ring had improved antibacterial effects compared to those without this modification .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial activity. For instance, compounds similar to 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one have shown efficacy against various bacterial strains. A study indicated that the incorporation of oxadiazole moieties enhances the antibacterial properties of quinazoline derivatives through mechanisms such as disruption of bacterial cell wall synthesis and inhibition of DNA replication .

Anticancer Potential

The quinazoline scaffold is well-known for its anticancer properties. Compounds containing this structure have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been studied for its potential to target specific cancer cell lines, showing promising results in preliminary assays .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

StudyFocusFindings
Antibacterial ActivityDemonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity to human cells.
Anticancer PropertiesShowed inhibition of proliferation in several cancer cell lines with IC50 values indicating potent activity.
Mechanistic InsightsIdentified apoptosis as a primary mechanism through caspase activation assays.

Q & A

Basic: How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Catalyst Selection : Bleaching Earth Clay (pH 12.5, 10 wt%) enhances regioselectivity in heterocyclic coupling reactions .
  • Solvent System : PEG-400 as a green solvent improves solubility of intermediates and reduces side reactions.
  • Temperature Control : Maintain 70–80°C to balance reaction kinetics and thermal stability of the oxadiazole moiety.
  • Monitoring : Use TLC (e.g., silica gel GF254, ethyl acetate/hexane 3:7) to track reaction progress. Post-reaction, cool to room temperature, precipitate with ice water, and purify via recrystallization (aqueous acetic acid) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=S stretch at ~650 cm⁻¹ for the thioether, C-O-C vibrations at ~1250 cm⁻¹ for the dioxolane ring) .
  • <sup>1</sup>H NMR : Assign cyclopropane protons (δ ~0.8–1.2 ppm as multiplets) and oxadiazole-linked methylene (δ ~4.5 ppm as a singlet).
  • <sup>13</sup>C NMR : Confirm quinazolinone carbonyl (δ ~165 ppm) and oxadiazole carbons (δ ~160–170 ppm) .

Advanced: How can thione-thiol tautomerism in the oxadiazole moiety be investigated?

Methodological Answer:

  • Experimental Analysis : Use UV-Vis spectroscopy to detect tautomeric equilibrium shifts in solvents of varying polarity. Compare <sup>1</sup>H NMR chemical shifts (e.g., thiol proton at δ ~3.5 ppm vs. thione absence of SH peak) .
  • Computational Modeling : Apply DFT calculations (B3LYP/6-311+G**) to predict tautomer stability. Compare Gibbs free energy differences and simulate IR/NMR spectra against experimental data .

Advanced: How to resolve contradictions in reported biological activity of quinazolinone derivatives?

Methodological Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
  • Stereochemical Analysis : Perform X-ray crystallography to confirm absolute configuration, as stereoisomers may exhibit divergent bioactivity.
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects from experimental variability .

Advanced: What computational approaches predict the reactivity of the cyclopropane ring?

Methodological Answer:

  • DFT Studies : Calculate ring strain energy (typically ~27 kcal/mol for cyclopropane) and HOMO-LUMO gaps to assess susceptibility to electrophilic attack.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding hotspots influenced by cyclopropane geometry .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies on the oxadiazole substituent?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2, -CF3) or donating (-OCH3, -CH3) groups on the phenyl ring.
  • Biological Testing : Evaluate in vitro activity (e.g., enzyme inhibition, cytotoxicity) and correlate with Hammett σ values or Hansch parameters to quantify electronic effects.
  • Crystallographic Data : Resolve X-ray structures of active/inactive derivatives to map steric and electronic requirements for target engagement .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use aqueous acetic acid (80–90°C) to remove unreacted intermediates.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for high-resolution separation. Monitor fractions by TLC and characterize pooled fractions via melting point and NMR .

Advanced: How to analyze potential degradation products under acidic/basic conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (24h, 25°C) and 0.1M NaOH (24h, 40°C).
  • LC-MS Analysis : Use a Q-TOF mass spectrometer to identify degradation products (e.g., hydrolyzed oxadiazole or quinazolinone ring-opening products). Compare fragmentation patterns with synthetic standards .

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